molecular formula C₂₀H₂₄ClN₅O B1663464 (alpha)1 adrenoceptor-MO-1 CAS No. 161905-64-2

(alpha)1 adrenoceptor-MO-1

Cat. No. B1663464
M. Wt: 385.9 g/mol
InChI Key: ORJUEHXQOBCAKN-INIZCTEOSA-N
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Description

The α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action . It is more active than the R enantiomer .


Synthesis Analysis

Design and synthesis of novel alpha (1) (a) adrenoceptor-selective antagonists have been studied. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety have been explored .


Molecular Structure Analysis

The structure of the alpha 1-adrenergic receptor was investigated by comparing polypeptides identified by sodium dodecyl sulfate (NaDodSO4)-polyacrylamide gel electrophoresis with the size of the intact receptor in cell membranes as determined by target size analysis .


Chemical Reactions Analysis

α1-adrenoceptors are G-Protein Coupled Receptors that are involved in neurotransmission and regulate the sympathetic nervous system through binding and activating the neurotransmitter, norepinephrine, and the neurohormone, epinephrine .


Physical And Chemical Properties Analysis

α1-Adrenoceptors are cell membrane receptors, belonging to the seven-transmembrane-spanning G-protein-linked family of receptors, which respond to the physiological agonist noradrenaline .

Scientific Research Applications

Alpha1-Adrenoceptor Subtypes and Their Signaling Pathways

Alpha1-adrenoceptors, comprising subtypes alpha1A, alpha1B, and alpha1D, are part of the G protein-coupled receptor family. They are expressed in various tissues, notably smooth muscles, where they primarily mediate contraction. These receptors are known to activate multiple signaling pathways, including phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways, demonstrating their involvement in diverse physiological processes (Zhong & Minneman, 1999).

Role in Cardiac and Vascular Physiology

Alpha1-adrenoceptors are found in myocardial tissues across mammalian species and play a crucial role in cardiac growth, contraction, and adaptation to various physiological conditions. Their involvement extends to pathological processes like ischemia/reperfusion, ischemic preconditioning, and cardiac hypertrophy, highlighting their importance in cardiac physiology and potential pathological states (Li et al., 1997).

Interaction with Memory and Cognitive Functions

Research indicates that alpha1-adrenoceptors in the basolateral amygdala are implicated in modulating memory storage. The study of their interaction with beta-adrenoceptors suggests that alpha1-adrenoceptors contribute significantly to memory formation, an area of interest for understanding cognitive functions (Ferry et al., 1999).

Implications in Gastrointestinal Motility

Adrenergic mechanisms, including alpha1-adrenoceptors, are key in controlling gastrointestinal motility. Their presence in smooth muscle cells and intrinsic neurons in the gastrointestinal tract reveals their role in modulating gut motility, with potential clinical applications in treating motility disorders (De Ponti et al., 1996).

Safety And Hazards

Patients taking α1-AR antagonists had a higher incidence ratio of 1.86 for developing Open-Angle Glaucoma . The hazard ratio increased to 1.79 in hypertensive patients .

Future Directions

The α1-adrenergic receptors, and particularly the α1A-adrenergic receptor subtype, are a potentially good target to treat a wide variety of neurological conditions with diminished cognition . The α1-AR functions may change and contribute to the aging process in the loss of memory function .

properties

IUPAC Name

2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJUEHXQOBCAKN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alpha)1 adrenoceptor-MO-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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